molecular formula C6H6BrP B14264203 Phosphorin, 2-bromo-3-methyl- CAS No. 134654-73-2

Phosphorin, 2-bromo-3-methyl-

Cat. No.: B14264203
CAS No.: 134654-73-2
M. Wt: 188.99 g/mol
InChI Key: YLSAHWBLMBLJSX-UHFFFAOYSA-N
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Description

Phosphorin, 2-bromo-3-methyl- is an organophosphorus compound that features a phosphorin ring substituted with a bromine atom at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorin, 2-bromo-3-methyl- typically involves the bromination of 3-methylphosphorin. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of Phosphorin, 2-bromo-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphorin, 2-bromo-3-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phosphorin ring can be oxidized to form phosphine oxides or phosphine sulfides.

    Reduction Reactions: The compound can be reduced to form phosphines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sulfur can be used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products

    Substitution Reactions: The major products are phosphorin derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: The major products are phosphine oxides or phosphine sulfides.

    Reduction Reactions: The major products are phosphines.

Scientific Research Applications

Phosphorin, 2-bromo-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Phosphorin, 2-bromo-3-methyl- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphorin ring can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorin, 2-chloro-3-methyl-
  • Phosphorin, 2-iodo-3-methyl-
  • Phosphorin, 2-bromo-4-methyl-

Uniqueness

Phosphorin, 2-bromo-3-methyl- is unique due to the specific positioning of the bromine and methyl groups on the phosphorin ring

Properties

CAS No.

134654-73-2

Molecular Formula

C6H6BrP

Molecular Weight

188.99 g/mol

IUPAC Name

2-bromo-3-methylphosphinine

InChI

InChI=1S/C6H6BrP/c1-5-3-2-4-8-6(5)7/h2-4H,1H3

InChI Key

YLSAHWBLMBLJSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(P=CC=C1)Br

Origin of Product

United States

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